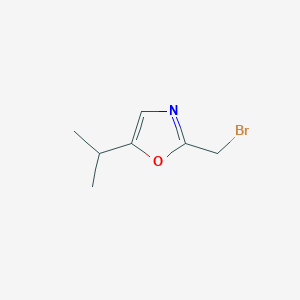
1-(3-((4-Fluorophenyl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((4-Fluorophenyl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
Fluorescent Dyes and Labeling
Urea derivatives have been synthesized and applied in the development of fluorescent dyes. For instance, a study highlighted the successful conversion of a Boranil fluorophore to amide, imine, urea, and thiourea derivatives, which are fluorescent dyes. These derivatives were used in a model labeling experiment with Bovine Serum Albumin (BSA), exhibiting strong luminescence, indicative of their potential in biochemical labeling and imaging applications (Frath et al., 2012).
Antitumor Activity
Some urea derivatives have shown significant antiproliferative activities against human tumor cell lines. A series of 4-anilino-6-phenylpyrimidines containing urea moiety were synthesized, with some compounds demonstrating more effective cytotoxicity than 5-fluorouracil against tested human cancer cell lines. This suggests their potential as candidates for cancer treatment (Shao et al., 2014).
Anion Binding and Selectivity
Research on tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors has shown that these compounds can selectively bind anions through hydrogen-bonding interactions. This property is particularly relevant in the development of sensors and materials for environmental and biological applications, highlighting the versatility of urea derivatives in recognizing and binding specific ions or molecules (Khansari et al., 2015).
Synthesis and Drug Design
Urea derivatives have been utilized in the synthesis of various compounds with potential pharmacological applications. For example, efforts to synthesize inhibitors of the human and murine soluble epoxide hydrolase (sEH) involved the creation of 1,3-disubstituted ureas, indicating the role of urea derivatives in medicinal chemistry and drug design processes (Rose et al., 2010).
Eigenschaften
IUPAC Name |
1-[3-(4-fluorophenyl)sulfanylpropyl]-3-(4-methylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4OS/c1-11-7-9-17-14(19-11)20-15(21)18-8-2-10-22-13-5-3-12(16)4-6-13/h3-7,9H,2,8,10H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFFYYAOGQUWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NCCCSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

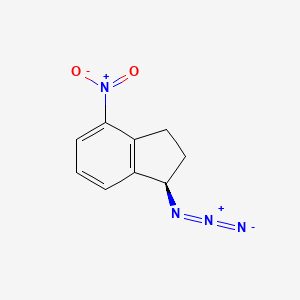
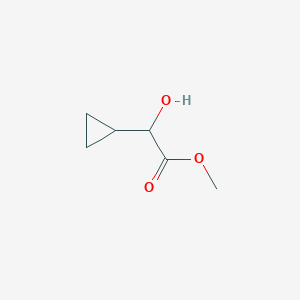
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2699928.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide](/img/structure/B2699929.png)
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/no-structure.png)
![4-[6-(Pyridin-4-yl)decan-5-yl]pyridine](/img/structure/B2699932.png)
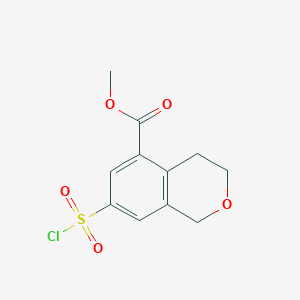

![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2699938.png)
![4-(4-{[4-(2-Ethoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-6-phenoxypyrimidine](/img/structure/B2699939.png)
![Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-](/img/structure/B2699941.png)
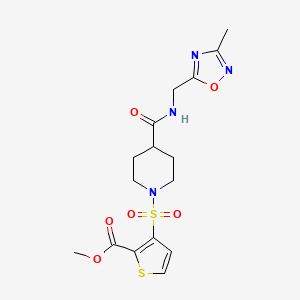
![6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2699945.png)
